Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-
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Overview
Description
Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-: is an organic compound with the molecular formula C24H18O2 It is characterized by the presence of two methoxyphenyl groups attached to a benzene ring via ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- are not well-documented, the Sonogashira coupling reaction remains a standard approach in the synthesis of similar compounds. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where an electrophile attacks the benzene ring, forming a sigma complex.
Cyclization Reactions: The compound can participate in cyclization reactions, forming new ring structures through the interaction of its ethynyl groups with electrophiles.
Comparison with Similar Compounds
1,2-bis[(4-methoxyphenyl)ethynyl]benzene: This compound has similar structural features but with methoxy groups in the para position.
1,4-bis[(2-methoxyphenyl)ethynyl]benzene: Another similar compound with ethynyl linkages at different positions on the benzene ring.
Uniqueness: Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- is unique due to the specific positioning of its methoxyphenyl groups and ethynyl linkages. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
823226-90-0 |
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Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,2-bis[2-(2-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H18O2/c1-25-23-13-7-5-11-21(23)17-15-19-9-3-4-10-20(19)16-18-22-12-6-8-14-24(22)26-2/h3-14H,1-2H3 |
InChI Key |
UPKOWKBDKQMHBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3OC |
Origin of Product |
United States |
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